molecular formula C6H4Br2O2S B2395429 2-(2,5-Dibromothiophen-3-yl)acetic acid CAS No. 77014-10-9

2-(2,5-Dibromothiophen-3-yl)acetic acid

Cat. No.: B2395429
CAS No.: 77014-10-9
M. Wt: 299.96
InChI Key: TXWCVMIANHTMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dibromothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C6H4Br2O2S and a molecular weight of 299.97 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dibromothiophen-3-yl)acetic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of 3-thiopheneacetic acid using bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the 2 and 5 positions of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dibromothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

Scientific Research Applications

2-(2,5-Dibromothiophen-3-yl)acetic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing more complex thiophene derivatives.

    Material Science: Employed in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-(2,5-Dibromothiophen-3-yl)acetic acid involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its biological effects. The bromine atoms and the thiophene ring play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-hexylthiophene
  • 2,5-Dibromo-3-methylthiophene
  • Methyl 2,5-dibromothiophene-3-carboxylate
  • 2,3,5-Tribromo-4-methylthiophene
  • 2,5-Dibromo-3-octylthiophene

Uniqueness

2-(2,5-Dibromothiophen-3-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Its acetic acid moiety enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and material science .

Properties

IUPAC Name

2-(2,5-dibromothiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2S/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWCVMIANHTMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.